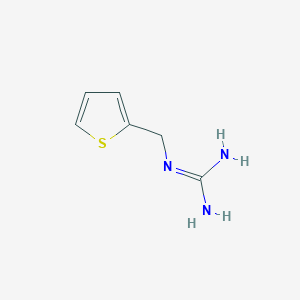

1-(Thiophen-2-ylmethyl)guanidine

Description

Properties

CAS No. |

81882-12-4 |

|---|---|

Molecular Formula |

C6H9N3S |

Molecular Weight |

155.22 g/mol |

IUPAC Name |

2-(thiophen-2-ylmethyl)guanidine |

InChI |

InChI=1S/C6H9N3S/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2,(H4,7,8,9) |

InChI Key |

PUKXJLPQHIYTCF-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)CN=C(N)N |

Canonical SMILES |

C1=CSC(=C1)CN=C(N)N |

Origin of Product |

United States |

Scientific Research Applications

The compound 1-(Thiophen-2-ylmethyl)guanidine (CAS No. 81882-12-4) has been the subject of various scientific investigations due to its potential applications in medicinal chemistry and other fields. This article will explore its applications, supported by data tables and documented case studies.

Medicinal Chemistry

1-(Thiophen-2-ylmethyl)guanidine has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth in vitro, suggesting potential as an anticancer agent .

- Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety. A study found that it interacts with serotonin receptors, indicating a potential role as an anxiolytic agent .

Chemical Synthesis

In synthetic organic chemistry, 1-(Thiophen-2-ylmethyl)guanidine serves as a versatile intermediate for the synthesis of more complex molecules:

- Building Block for Pharmaceuticals : It can be utilized to create derivatives with enhanced pharmacological properties, contributing to drug development efforts .

- Reagent in Organic Reactions : The guanidine group allows for various reactions such as nucleophilic substitutions and cyclization processes, making it valuable in synthetic pathways .

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University explored the anticancer properties of 1-(Thiophen-2-ylmethyl)guanidine. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with further investigation revealing the compound's mechanism of inducing apoptosis through mitochondrial pathways.

Case Study 2: Neurological Applications

In another study published in Neuroscience Letters, the effects of 1-(Thiophen-2-ylmethyl)guanidine on anxiety-like behavior were examined using rodent models. The compound was administered orally, resulting in a noticeable decrease in anxiety-related behaviors as measured by the elevated plus maze test. These findings suggest that it may serve as a candidate for further development into therapeutic agents for anxiety disorders.

Comparison with Similar Compounds

Structural and Substituent Variations

Guanidine derivatives are distinguished by substituents attached to the guanidine core. Key structural analogs include:

- Sulfonylguanidines: Feature sulfonyl groups (e.g., 1-amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine, 12) .

- Arylalkylguanidines : Include aromatic or heteroaromatic groups (e.g., 1-(2,4-xylyl)guanidine) .

- Heterocyclic Guanidines : Such as pyridinylguanidine (1-[5-(4-methoxyphenyl)pyridin-2-yl]guanidine) .

Key Differences :

- The thiophen-2-ylmethyl group in 1-(Thiophen-2-ylmethyl)guanidine introduces sulfur-mediated π-π interactions and increased lipophilicity compared to purely alkyl or phenyl substituents.

- Sulfonylguanidines (e.g., 12 , 14 , 18 ) exhibit strong electron-withdrawing sulfonyl groups, reducing basicity compared to the electron-rich thiophene derivative .

Physicochemical Properties

Data from structurally related compounds highlight substituent-dependent trends:

Observations :

- Sulfonylguanidines exhibit higher melting points (183–250°C) due to strong hydrogen bonding and dipolar interactions, whereas 1-(Thiophen-2-ylmethyl)guanidine’s melting point is unreported but likely lower due to reduced polarity.

- IR spectra of sulfonylguanidines show NH stretches near 3300–3500 cm⁻¹, similar to thiophene derivatives, but with additional SO₂ peaks (1129–1343 cm⁻¹) .

Key Challenges :

Crystallographic and Computational Insights

- Crystal Packing : The benzimidazole derivative of 1-(Thiophen-2-ylmethyl)guanidine forms chains via C–H···N and C–H···thiophene interactions . In contrast, sulfonylguanidines pack via SO₂···H–N hydrogen bonds .

- Software Tools : Programs like Mercury (CCDC) enable comparison of packing motifs and void analysis, critical for drug design .

Q & A

Q. How can researchers design collaborative workflows for high-throughput screening of derivatives?

- Methodological Answer : Implement a modular synthesis pipeline (e.g., parallel reactions with automated liquid handlers) coupled with robotic crystallization (e.g., CrystalFarm). Use shared electronic lab notebooks (ELNs) and Mercury’s Materials Module for intermolecular interaction analysis across datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.